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Iron(3+) sulfide

Cat. No.: B1209086
CAS No.: 11126-12-8
M. Wt: 207.9 g/mol
InChI Key: KAEAMHPPLLJBKF-UHFFFAOYSA-N
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Description

Overview of Iron Sulfide (B99878) Minerals within Geochemical and Material Science Research Contexts

Iron sulfides represent one of the most significant groups of minerals on Earth, playing a crucial role in various geological and biological processes. geoscienceworld.org In geochemistry, these minerals, particularly pyrite (B73398) (FeS₂) and pyrrhotite (B1172379) (Fe₁-xS), are fundamental components of ore deposits and are integral to the global sulfur and iron cycles. msaweb.orggeoscienceworld.org Their formation and transformation influence the geochemistry of sediments and oceans, and they are often involved in the sequestration of toxic metals. geoscienceworld.org The study of iron sulfides provides insights into the conditions of ore formation and the geological history of Earth. geokniga.org For instance, the presence of specific iron sulfide phases in sedimentary rocks can act as an indicator of past environmental conditions, such as the oxygen levels in ancient oceans. umn.edu

In the realm of material science, the synthetic counterparts of iron sulfide minerals have garnered substantial interest due to their diverse and useful physical properties. geokniga.org Their electrical, magnetic, and optical characteristics make them candidates for applications in various technologies. geokniga.org Researchers are exploring the use of iron sulfides in electronic and optoelectronic devices, as electrode materials in batteries and supercapacitors, and as catalysts for chemical reactions. nih.gov The variability in stoichiometry and crystal structure among different iron sulfides allows for a wide range of tunable properties, making them a versatile subject of study for developing new materials. researchgate.net

Specific Focus on Iron(3+) Sulfide (Fe₂S₃) and Its Unique Position in Iron-Sulfur Chemistry

Among the various binary iron sulfides, this compound, also known as ferric sulfide or iron sesquisulfide (Fe₂S₃), holds a unique position. wikipedia.org Unlike the more common and stable iron sulfides found in nature, Fe₂S₃ is a relatively unstable, artificially produced compound. chemistrylearner.com It is a black, amorphous solid that is known to decompose at temperatures above 20°C into iron(II) sulfide (FeS) and elemental sulfur. wikipedia.orgacademyart.edu This inherent instability distinguishes it from minerals like pyrite and makes its study challenging, yet chemically significant.

The compound precipitates from aqueous solutions containing Fe³⁺ and S²⁻ ions. wikipedia.org Its high reactivity, particularly with acids, is a key characteristic. academyart.edu For example, it reacts with hydrochloric acid to produce iron(II) chloride, hydrogen sulfide, and sulfur. wikipedia.org Chemically, Fe₂S₃ is composed of two iron atoms in the +3 oxidation state and three sulfur atoms in the -2 oxidation state. academyart.edu This specific composition leads to its distinct properties, including its paramagnetic nature, where it is weakly attracted to strong magnetic fields. academyart.edu Due to its semiconductor properties and high melting point (above 400°C), it has been explored for potential use in electronic devices, solar cells, and high-temperature applications. academyart.edu

Table 1: Physical and Chemical Properties of this compound (Fe₂S₃)

Property Value
Chemical Formula Fe₂S₃
Molar Mass 207.90 g/mol wikipedia.org
Appearance Black amorphous solid academyart.edu, Yellow-green powder upon decomposition wikipedia.orgchemistrylearner.com
Density 4.3 g/cm³ wikipedia.orgacademyart.edu
Melting Point Decomposes above 20 °C wikipedia.org
Solubility in Water 0.0062 g/L wikipedia.org
IUPAC Name This compound wikipedia.org
Other Names Ferric sulfide, Iron sesquisulfide, Diiron trisulfide wikipedia.org

Historical Evolution of Academic Inquiry into Iron(III)-Sulfur Systems

Academic interest in iron-sulfur systems has a long history, initially driven by their importance as ore minerals. geokniga.org Early research focused on the stable, naturally occurring phases like pyrite and pyrrhotite. However, as synthetic chemistry techniques advanced, researchers began to explore more complex and metastable phases, including those containing iron in the +3 oxidation state.

A significant theoretical development that spurred interest in iron-sulfur chemistry was the "iron-sulfur world" hypothesis, proposed by Günter Wächtershäuser between 1988 and 1992. wikipedia.org This hypothesis suggests that early life may have formed on the surface of iron sulfide minerals, which acted as catalysts for synthesizing organic molecules from inorganic gases in hydrothermal vent settings. wikipedia.org This theory highlighted the potential role of iron-sulfur compounds in prebiotic chemistry and catalyzed a new wave of research into their reactivity and surface properties.

The study of mixed-valence iron sulfides, such as greigite (Fe³⁺₂Fe²⁺S₄), which contains both Fe(II) and Fe(III), further bridged the gap between the simpler iron(II) sulfides and the purely ferric compounds. geoscienceworld.orgwikipedia.org Greigite is the sulfur analog of magnetite and exhibits ferrimagnetism, a property that has been crucial in studies of paleomagnetism and biomagnetism. wikipedia.org The synthesis and characterization of purely synthetic and unstable phases like Fe₂S₃ represent a more recent progression in this field, driven by the desire to understand the full range of possible iron-sulfur interactions and to create materials with novel electronic and magnetic properties. chemistrylearner.com This evolution of inquiry demonstrates a shift from observing nature to actively synthesizing and characterizing novel chemical systems.

Table 2: Common Iron Sulfide Minerals

Mineral Name Chemical Formula Crystal System
Pyrite FeS₂ Cubic geoscienceworld.org
Marcasite (B74401) FeS₂ Orthorhombic frontiersin.org
Pyrrhotite Fe₁-xS (x = 0 to 0.2) Monoclinic or Hexagonal geoscienceworld.org
Troilite FeS Hexagonal geoscienceworld.org
Mackinawite FeS Tetragonal geoscienceworld.org
Greigite Fe₃S₄ Cubic geoscienceworld.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound / Ferric sulfide
Iron(II) sulfide / Ferrous sulfide
Pyrite
Pyrrhotite
Greigite
Mackinawite
Troilite
Marcasite
Sulfur
Hydrochloric acid
Iron(II) chloride
Hydrogen sulfide

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2S3 B1209086 Iron(3+) sulfide CAS No. 11126-12-8

Properties

CAS No.

11126-12-8

Molecular Formula

Fe2S3

Molecular Weight

207.9 g/mol

IUPAC Name

iron(3+);trisulfide

InChI

InChI=1S/2Fe.3S/q2*+3;3*-2

InChI Key

KAEAMHPPLLJBKF-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[Fe+3].[Fe+3]

Canonical SMILES

[S-2].[S-2].[S-2].[Fe+3].[Fe+3]

Other CAS No.

12063-27-3
11126-12-8

Origin of Product

United States

Advanced Synthesis Methodologies and Preparation Techniques

Abiotic Synthesis Approaches for Iron(3+) Sulfide (B99878) and Related Iron(III)-Sulfur Compounds

Abiotic synthesis encompasses a range of chemical and physical methods for producing iron(III) sulfide compounds without the involvement of biological organisms. These techniques offer a high degree of control over the product's properties, such as crystallinity, size, and morphology.

Chemical Precipitation and Co-precipitation Protocols

Chemical precipitation is a foundational technique for synthesizing iron sulfides. It typically involves the reaction of an iron(III) salt with a sulfide source in a solution. nih.govactascientific.com The net ionic equation for the precipitation of iron(III) sulfide is:

2Fe³⁺(aq) + 3S²⁻(aq) → Fe₂S₃(s) ck12.org

This method is often carried out under an inert atmosphere, such as nitrogen, to prevent the oxidation of sulfide ions. actascientific.com The gradual addition of a sulfide solution to an iron(III) salt solution, followed by vacuum filtration and drying, yields the desired product.

Co-precipitation is a variation of this method where other ions are intentionally precipitated along with the iron sulfide. This technique is particularly useful for creating composite materials or for removing soluble contaminants from a solution. For instance, arsenic can be removed from water by co-precipitating it with ferric hydroxide. jove.com The choice of iron source, whether ferrous (Fe²⁺) or ferric (Fe³⁺), can influence the final iron sulfide phases formed. utep.eduutep.edu

Table 1: Parameters in Chemical Precipitation of Iron Sulfides
ParameterDescriptionInfluence on ProductReference
Iron SourceType of iron salt used (e.g., FeCl₃, Fe(NO₃)₃).Affects the resulting iron sulfide phase (e.g., greigite from ferric iron). nih.govutep.edu
Sulfide SourceCompound providing the sulfide ions (e.g., Na₂S, H₂S).Can influence reaction kinetics and purity. nih.govfrontiersin.org
pHAcidity or basicity of the solution.Controls the concentration of sulfide ions and can prevent the precipitation of hydroxides. jove.com
AtmosphereTypically an inert gas (e.g., nitrogen).Prevents oxidation of reactants and products. actascientific.com

Hydrothermal and Solvothermal Synthesis Procedures

Hydrothermal and solvothermal methods are widely used for the synthesis of crystalline iron sulfide nanoparticles. nih.gov These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures within a sealed vessel, such as an autoclave. nih.govfrontiersin.org

In a typical hydrothermal synthesis, an iron salt (e.g., FeCl₃·6H₂O) and a sulfur source (e.g., thiourea) are dissolved in a solvent like ethylene (B1197577) glycol. frontiersin.orguomustansiriyah.edu.iq The mixture is then heated in an autoclave, leading to the formation of iron sulfide nanocrystals. frontiersin.orgresearchgate.net The solvothermal method is analogous, but utilizes organic solvents. nih.gov These methods offer excellent control over the size, shape, and crystallinity of the resulting nanoparticles. nih.govfrontiersin.org For instance, highly crystalline FeS nanosheets have been synthesized using a surfactant-assisted hydrothermal method. nih.gov

A key advantage of these methods is the ability to produce materials with better dispersibility and controlled morphology. frontiersin.org However, a potential drawback is the possible formation of iron oxide impurities. frontiersin.org

High-Temperature Chemical Synthesis and Controlled Decomposition Routes

High-temperature synthesis methods are employed to produce various phases of iron sulfide. One common approach is the direct reaction of iron and sulfur powders at elevated temperatures, a highly exothermic reaction. youtube.com Another route involves the controlled thermal decomposition of precursor compounds. frontiersin.org For example, FeS₂ nanoplates can be synthesized by rapidly heating a mixture of iron(II) acetylacetonate, trioctylphosphine (B1581425) oxide, and oleylamine (B85491), followed by the injection of sulfur. frontiersin.org

Spray pyrolysis is another high-temperature technique where aqueous solutions of iron(III) salts and sulfide precursors are atomized and thermally decomposed to form thin films of Fe₂S₃.

Controlled decomposition can also be achieved through solid-phase reactions. For instance, ferrous sulfide can be synthesized by heating a mixture of green vitriol (ferrous sulfate (B86663) heptahydrate) and carbon powder under an inert atmosphere. google.com

Utilization of Single-Source Precursors in Advanced Synthesis

The use of single-source precursors (SSPs) is an elegant approach to synthesize iron sulfides. In this method, a single compound containing both iron and sulfur is thermally decomposed to yield the desired iron sulfide phase. mdpi.comresearchgate.net This technique offers excellent control over stoichiometry and can lead to the formation of pure, well-defined nanocrystals. mdpi.com

Iron(III) dithiocarbamate (B8719985) complexes, such as [Fe(S₂CNR₂)₃], are common SSPs for producing iron sulfides like greigite (Fe₃S₄) and pyrrhotite (B1172379). mdpi.comrsc.org The decomposition of these precursors in a high-boiling point solvent like oleylamine can yield nanoparticles with specific phases and morphologies. researchgate.netmdpi.com For example, the thermal decomposition of [Fe(S₂CNEt₂)₃] in oleylamine at 280°C has been shown to produce greigite nanosheets. mdpi.com Similarly, iron(III) thiobiuret (B3050041) complexes have been successfully used as SSPs to deposit thin films of iron sulfide. acs.orgnih.gov

Table 2: Examples of Single-Source Precursors for Iron Sulfide Synthesis
Precursor ComplexDecomposition ConditionsResulting Iron Sulfide PhaseReference
[Fe(S₂CNEt₂)₃]Oleylamine, 280°CGreigite (Fe₃S₄) nanosheets mdpi.com
Fe(Ddtc)₂(Phen)Oleylamine, 280°CPyrrhotite (Fe₇S₈) nanosheets acs.org
Tris(O-alkylxanthato)iron(III) complexesOleylamine, 170-300°CVarious iron sulfide phases rsc.org
Iron(III) thiobiuret complexesAerosol-assisted chemical vapor deposition, 300-450°CTroilite (FeS), Pyrrhotite (Fe₁-xS), Pyrite (B73398) (FeS₂) acs.orgnih.gov

Sonochemical Synthesis Strategies for Iron Sulfides

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions. The process relies on acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which creates localized hot spots with extreme temperatures and pressures. tandfonline.com These conditions can drive the formation of nanoparticles.

This method has been successfully applied to the synthesis of various iron sulfides. For instance, a convenient sonochemical synthesis of FeS involves dissolving sodium sulfide in water and then adding it to a solution of ferrous sulfate under continuous sonication. frontiersin.org This technique is considered a stable and efficient method for producing nano-sized iron sulfides. frontiersin.orgresearchgate.net Amorphous iron sulfide has also been synthesized using a sonochemical method involving ferrocene. jst.go.jp

Biogenic and Biomimetic Synthesis of Iron(III)-Containing Sulfide Structures

Nature provides inspiration for the synthesis of complex materials. Biogenic and biomimetic approaches leverage biological processes or mimic them to create iron sulfide structures.

Biogenic synthesis involves the use of microorganisms, such as sulfate-reducing bacteria (SRB), to produce iron sulfides. actascientific.comnims.go.jp These bacteria can reduce sulfate to sulfide, which then reacts with iron ions in the environment to form minerals like mackinawite (FeS) and greigite (Fe₃S₄). cambridge.orgwikipedia.org Iron-reducing bacteria can also contribute to this process by reducing Fe(III) to Fe(II). cambridge.org This "green synthesis" approach is environmentally friendly and can produce biocompatible nanoparticles. actascientific.com

Biomimetic synthesis, on the other hand, seeks to replicate these biological processes in a laboratory setting. For example, iron sulfide nanoparticles can be synthesized within the protein cage of ferritin, creating bioinorganic nanocomposites with potential biomedical applications. This method allows for controlled synthesis within a nanodimensioned cavity.

The study of biogenic iron sulfide formation provides insights into biogeochemical cycles and has implications for understanding the origin of life, particularly in the context of the "iron-sulfur world" hypothesis. researchgate.net

Development of Specific Morphologies and Composite Materials

The functionality of iron(3+) sulfide materials is often dictated by their morphology, size, and composition. Consequently, significant research has been directed towards the synthesis of specific nanostructures, thin films, and composite materials.

A variety of chemical methods have been developed for the synthesis of nanoscale iron sulfides, including greigite (Fe₃S₄), pyrrhotite (Fe₇S₈), and pyrite (FeS₂). mdpi.com The single-source precursor (SSP) approach is a widely used method where a molecular complex containing pre-formed metal-sulfur bonds is decomposed to yield the desired iron sulfide phase. mdpi.comresearchgate.net The choice of precursor and reaction conditions, such as temperature and solvent, can be tuned to control the phase and morphology of the resulting nanoparticles. mdpi.com For example, the thermal decomposition of tris(N,N-diethyldithiocarbamato)iron(III) in oleylamine at 280°C yields greigite nanosheets. mdpi.com

Solvothermal and hydrothermal methods are also common. In a solvothermal method, iron(III) chloride and sulfur can react to form sheet-like amorphous Fe₁₋ₓS, which then transforms into pyrite (FeS₂) nanocubes upon further heating. researchgate.net The use of different precursors and reaction temperatures in solvothermal synthesis can lead to various phases, such as cubic Fe₃S₄ at 230°C and monoclinic Fe₁₋ₓS at 300°C from the decomposition of a piperidine (B6355638) iron(III) dithiocarbamate complex. researchgate.net

Synthesis Method Precursors Resulting Iron Sulfide Phase & Morphology References
Single-Source Precursor (Thermal Decomposition)[Fe(S₂CNEt₂)₃] in oleylamineGreigite (Fe₃S₄) nanosheets mdpi.com
SolvothermalIron(II) chloride and sulfurPyrite (FeS₂) nanocubes (formed from amorphous Fe₁₋ₓS intermediate) researchgate.net
SolvothermalPiperidine iron(III) dithiocarbamate complex in oleylamineCubic Fe₃S₄ (at 230°C), Monoclinic Fe₁₋ₓS (at 300°C) researchgate.net

The fabrication of iron(III)-sulfur thin films is of interest for applications in electronics and photovoltaics. mdpi.comsemanticscholar.org Several techniques have been employed for this purpose, including chemical vapor deposition (CVD) and electrochemical deposition followed by sulfurization.

Aerosol-assisted chemical vapor deposition (AACVD) has been used to synthesize thin films of ternary sulfides like bornite (B72238) (Cu₅FeS₄) and chalcopyrite (CuFeS₂) using single-source molecular precursors of iron(III) and copper(II) diethyldithiocarbamate (B1195824) at 450°C. acs.org Spin coating of novel alkylxanthato iron(III) precursors followed by thermolysis has also been shown to produce cubic pyrite thin films at temperatures between 200 and 300°C. researchgate.net

Another approach involves the electrochemical deposition of a precursor film, which is then converted to crystalline iron pyrite (FeS₂) through a post-treatment process called sulfurization at elevated temperatures (e.g., 450°C). mdpi.comsemanticscholar.org This method allows for the formation of pure, conformal, and smooth FeS₂ films. mdpi.comsemanticscholar.org

Fabrication Technique Precursors/Process Resulting Film Key Parameters References
Aerosol-Assisted Chemical Vapor Deposition (AACVD)tris-N,N-diethyldithiocarbamate iron(III) and bis-N,N-diethyldithiocarbamate copper(II)Bornite (Cu₅FeS₄) and Chalcopyrite (CuFeS₂)450°C for 1 hour acs.org
Spin Coating and Thermolysisn-butyl xanthato iron(III) and 2-butyl xanthato iron(III) complexesCubic Pyrite (FeS₂)200-300°C researchgate.net
Electrochemical Deposition and SulfurizationFeSO₄ and thiourea, followed by heating in sulfur vaporCrystalline Iron Pyrite (FeS₂)Sulfurization at 450°C mdpi.comsemanticscholar.org

To enhance the properties and performance of iron sulfides, they are often integrated into hybrid and multicomponent composite materials. These composites can exhibit synergistic effects between the different components. frontiersin.org

Carbon-based materials like graphene and carbon nanotubes (CNTs) are common supports for iron sulfide nanoparticles. mdpi.comnih.gov For example, FeS₂ nanoparticles embedded in reduced graphene oxide (rGO) have been synthesized, where the rGO matrix improves the chemical stability and electronic conductivity of the pyrite particles. mdpi.com Similarly, nanostructured FeS/N,S dual-doped CNT-graphene composites have been fabricated by annealing a mixture of an iron precursor, thiourea, and the carbon supports. nih.gov

Multicomponent iron sulfides, containing other metals in addition to iron, can exhibit enhanced catalytic and electrochemical properties. frontiersin.org For instance, FeCo₂S₄-CN composites have been synthesized via a hydrothermal method. frontiersin.org Hybrid structures such as Fe₁₋ₓS anchored on Fe₃C-encapsulated and N-doped carbon nanotubes (Fe₁₋ₓS/Fe₃C-NCNTs) have also been created through a one-step carbonization-sulfurization process, demonstrating advanced structural and electronic properties. bohrium.com

Composite Type Components Synthesis Method Key Properties/Features References
Carbon HybridFeS₂ nanoparticles, reduced graphene oxide (rGO)Hydrothermal synthesis from rGO, Fe(NO₃)₃, and thioacetamideEnhanced chemical stability and electronic conductivity. mdpi.com mdpi.com
Carbon HybridFeS nanoparticles, N,S dual-doped CNT-grapheneOne-pot annealing of Fe precursor, thiourea, and carbon supportsHigh surface area, improved electrical conductivity. nih.gov nih.gov
Multicomponent SulfideFeCo₂S₄, Carbon Nitride (CN)Hydrothermal methodSynergistic effects between metal ions. frontiersin.org frontiersin.org
Hybrid NanostructureFe₁₋ₓS, Fe₃C-encapsulated N-doped CNTsOne-step carbonization-sulfurizationAdvanced structural and electronic properties. bohrium.com bohrium.com

Structural Characterization and Phase Transformation Studies

Advanced Spectroscopic Characterization Methodologies

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic structure, oxidation states, and electronic properties, including covalency, of a material. By analyzing the absorption of X-rays as a function of energy near an element's absorption edge, XAS can distinguish between different oxidation states of iron and probe the nature of its chemical bonding with sulfur.

Studies on iron-sulfur clusters, which often involve Fe(III) states, have utilized XAS to elucidate bonding and electronic delocalization. For instance, S K-edge XAS has been employed to study the covalency of iron-sulfur bonds in various iron-sulfur complexes. Research indicates that the pre-edge features in S K-edge spectra can be associated with transitions to states with significant sulfur character, and these features are sensitive to the degree of covalency in the Fe-S bond researchgate.net. For tetranuclear iron-sulfur clusters, XAS studies have shown that the bridging mode of sulfide (B99878) ligands (e.g., μ² vs. μ³) influences covalency and can be correlated with changes in the effective nuclear charge on iron researchgate.net. Specifically, the covalency of terminal ligands was found to increase in tetramers compared to dimers, with a higher effective nuclear charge on iron in the tetramer, derived from pre-edge energies researchgate.net. Furthermore, XAS, particularly X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) analyses, can provide information about the oxidation state and bond distances of elements of interest, though its application to thin coatings can be challenging due to sensitivity to heat umich.edu. Studies on Fe(III)-X complexes (where X = S²⁻, O²⁻, OH⁻) using Fe L-edge, Fe K-edge, and S K-edge XAS have correlated experimentally determined electronic structures with DFT calculations, revealing that the Fe(III)-S bond is less covalent than the Fe(III)-O bond, reflecting a larger ionic contribution to the Fe(III)-O bond acs.org.

Table 3.1.1: XAS Findings for Iron-Sulfur Systems

TechniqueAnalyzed SystemKey Findings Related to Fe(III) SulfidesCitation
S K-edge XASFeS, FeS₂; Fe-S clustersPre-edge features indicate Fe-S bond covalency; sensitive to oxidation state of S and covalency of Fe-S bond. researchgate.net
Fe K-edge XAS[Fe₄S₄]²⁺, [Fe₂S₂]ⁿ⁻ clustersCan differentiate localized vs. delocalized valence species based on pre-edge and K-edge energies; useful for assessing valence delocalization in Fe-S active sites. researchgate.netnih.gov
Fe K-edge XAS[Fe(III)H₃buea(X)]ⁿ⁻ (X=S²⁻, O²⁻, OH⁻)Fe(III)-S bond is less covalent than Fe(III)-O bond, with a larger ionic contribution to Fe(III)-O. acs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and chemical states of the top few nanometers of a material. For iron sulfides, XPS is crucial for determining the presence and oxidation states of iron and sulfur, as well as identifying surface species and potential oxidation or contamination.

Table 3.1.2: XPS Findings for Iron-Sulfur Systems

TechniqueAnalyzed SystemKey Findings Related to Fe(III) SulfidesCitation
XPSPoorly crystalline iron sulfidesFe(2p₃/2) spectrum fitted with Fe(II)-S and Fe(III)-S components; indicates presence of both oxidation states coordinated to monosulfide. diva-portal.orgcapes.gov.br
XPSMackinawite (FeS)Surface composition shows Fe(II) and Fe(III) bound to monosulfide; Fe(III)-S peak at ~708.5 eV; Fe(III)-O peaks (~711-712 eV) indicate oxidation. geologyscience.ru
XPSFeS₂ thin filmsFe(2p) spectrum shows Fe(II) bulk peak (~707 eV); Fe(III)-O surface states at ~711, 715, 725 eV indicate oxidation. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is highly effective for characterizing paramagnetic species, making it ideal for studying iron-sulfur clusters in specific oxidation states where unpaired electrons are present. EPR provides information about the electronic structure, including the spin state and the local magnetic environment of the paramagnetic centers.

EPR spectroscopy is a powerful tool for discriminating between iron-sulfur clusters in different oxidation states because it only detects paramagnetic species (S > 0) researchgate.netspringernature.com. The low-temperature CW-EPR spectrum yields characteristic g-values that serve as a fingerprint of the cluster's electronic structure researchgate.netspringernature.com. For example, [4Fe-4S]⁺ clusters have been studied by EPR, revealing different ground states depending on their environment researchgate.net. Studies on iron-sulfur proteins have utilized EPR to investigate the electronic and oxidation environments of [2Fe-2S]⁺ clusters, confirming the position of Fe(III) near cysteine residues rsc.org. Some Fe(III) complexes with specific ligands exhibit quantum mixed spin (qms) states, with spin values of S = 1/2 and S = 5/2, which are observable by EPR acs.org. Similarly, mixed-valence Fe(III)-Fe(II) complexes can be EPR-silent unless at very low temperatures due to exchange coupling and rapid spin-lattice relaxation, but phosphate-bound Fe(III)₂ complexes can show EPR signals due to population of Stot = 3 states nih.gov.

Table 3.1.3: EPR Findings for Iron-Sulfur Systems

TechniqueAnalyzed SystemKey Findings Related to Fe(III) SulfidesCitation
EPR[Fe-S] clusters in proteinsDetects paramagnetic clusters, discriminating oxidation states; provides g-values as fingerprints of electronic structure. researchgate.netspringernature.com
EPR[2Fe-2S]⁺ clustersInvestigates electronic and oxidation environments; confirms Fe(III) position near cysteine. rsc.org
EPRFe(III) complexes with ligandsCan detect quantum mixed spin states (S=1/2, S=5/2) in Fe(III) complexes. acs.org
EPRMixed-valence Fe(III)-Fe(II) complexesGenerally EPR-silent due to exchange coupling, but some Fe(III)₂ complexes show EPR signals. nih.gov

Mössbauer spectroscopy is exceptionally valuable for characterizing iron-containing compounds, providing detailed information about the iron's electronic configuration, oxidation state, spin state, and local coordination environment. This technique is sensitive to subtle changes in the electronic structure and is particularly useful for distinguishing between different iron-sulfur species.

Mössbauer spectroscopy is highly effective in characterizing iron-sulfur clusters, capable of identifying various types of clusters and iron centers, revealing their spin state, oxidation state, and electronic structure cdnsciencepub.com. For iron sulfides, Mössbauer studies have been instrumental in understanding the electronic configuration of iron. For instance, mackinawite (FeS) samples have shown Mössbauer patterns suggesting the presence of both stoichiometric FeS (singlet) and FeS₁₊ₓ (sextet with hyperfine magnetic field) mdpi.com. Both phases exhibit center shifts near 0.5 mm/s at 5 K, supporting non-zero magnetic moments on iron atoms and suggesting an Fe(II) electron configuration with itinerant spin fluctuations in stoichiometric FeS mdpi.com. Mössbauer studies of pyrite (B73398) and marcasite (B74401) showed no magnetic hyperfine structure, while pyrrhotite (B1172379), greigite, and mackinawite did, allowing for determination of isomer shifts, quadrupole interactions, and magnetic hyperfine fields related to structure and spin states researchgate.net. In ferredoxin iron-sulfur proteins, Mössbauer spectroscopy can distinguish between Fe(III) and Fe(II) centers and their spin states, for example, in a [2Fe-2S]²⁺ cluster which contains two high-spin Fe(III) centers (diamagnetic, S=0) versus the one-electron reduced [2Fe-2S]¹⁺ form with a valence-trapped Fe(II)-Fe(III) pair (S=1/2) jove.comresearchgate.net.

Table 3.1.4: Mössbauer Spectroscopy Findings for Iron-Sulfur Systems

TechniqueAnalyzed SystemKey Findings Related to Fe(III) SulfidesCitation
Mössbauer SpectroscopyMackinawite (FeS)Distinguishes stoichiometric FeS (singlet) from FeS₁₊ₓ (sextet); indicates Fe(II) configuration with spin fluctuations. mdpi.com
Mössbauer SpectroscopyPyrite, Marcasite, Pyrrhotite, Greigite, MackinawiteDifferentiates magnetic (pyrrhotite, greigite, mackinawite) from non-magnetic (pyrite, marcasite) phases; provides isomer shifts, quadrupole interactions, and hyperfine fields. researchgate.net
Mössbauer Spectroscopy[2Fe-2S] clusters in proteinsIdentifies Fe(III) centers in oxidized forms (S=0) and Fe(II)/Fe(III) in reduced forms (S=1/2). jove.comresearchgate.net

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules and crystal lattices. These methods can provide information about the molecular structure, functional groups, and coordination environment, including metal-ligand vibrations.

While direct studies specifically detailing FTIR or Raman spectra of "Iron(III) sulfide" as a singular compound are less prevalent in the provided search results compared to iron-sulfur clusters or complexes, these techniques are broadly applied to iron-sulfur materials and related complexes. For example, in studies of Fe(III) complexes with Schiff base ligands, FTIR spectra showed characteristic absorption bands associated with metal-ligand coordination, such as shifts in N-C=S and S-C=S stretching frequencies, and the appearance of M-S and M-N stretching modes at lower wavenumbers tandfonline.comjapsonline.com. In the context of iron-sulfur clusters, Resonance Raman (RR) spectroscopy has been used to identify Fe-S stretching modes, providing insights into the vibrational structure of the clusters. For rubredoxin, RR spectra of ferric forms show characteristic Fe-S stretching modes in the 310-380 cm⁻¹ range, attributed to symmetric and asymmetric changes in Fe-S bond lengths nih.gov. For 2Fe-2S clusters, RR bands around 290 cm⁻¹ are characteristic of cysteinyl-coordinated clusters, with other bands in the 320-400 cm⁻¹ range related to Fe-S stretching and bending modes nih.gov. In a study of a Fe(III)-based complex with phenanthroline and succinate (B1194679) ligands, both Raman and FT-IR spectroscopy were used to confirm crystal packing and intermolecular interactions mdpi.com.

Table 3.1.5: Vibrational Spectroscopy Findings for Iron-Sulfur Systems

TechniqueAnalyzed SystemKey Findings Related to Fe(III) SulfidesCitation
FTIRFe(III) Schiff base complexesShows characteristic metal-ligand vibrations (e.g., M-S, M-N stretches); shifts in ligand functional groups indicate coordination. tandfonline.comjapsonline.com
Raman/RRRubredoxin (ferric)Identifies Fe-S stretching modes (310-380 cm⁻¹) related to Fe-S bond lengths. nih.gov
Raman/RR2Fe-2S clustersCharacteristic Fe-S modes observed around 290 cm⁻¹ and 320-400 cm⁻¹. nih.gov
FTIR/Raman[Fe₂(Phen)₄(Succinate)₂(μ-O)] complexConfirmed crystal packing and intermolecular interactions. mdpi.com

UV-Visible (UV-Vis) spectroscopy is a widely used technique for characterizing the electronic transitions within molecules and complexes, providing information about their electronic structure and the nature of metal-ligand interactions. It is particularly useful for identifying charge transfer bands and d-d transitions in transition metal complexes, including those of iron(III).

UV-Vis spectroscopy is a primary method for characterizing iron-sulfur clusters, with distinct absorption bands associated with different cluster types and oxidation states cdnsciencepub.com. For instance, [2Fe-2S]²⁺ clusters typically exhibit absorption bands around 420 and 450 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions, with an extinction coefficient of approximately 11,000 M⁻¹ cm⁻¹ at 420 nm cdnsciencepub.com. Oxidized [1Fe-0S]³⁺ rubredoxin shows peaks between 350-380 nm and a maximum absorbance near 490 nm cdnsciencepub.com. [4Fe-4S]²⁺ clusters generally display a broad band between 400-420 nm cdnsciencepub.com. For Fe(III) complexes, absorption bands in the UV-Vis region can arise from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions ajol.inforesearchgate.net. Weak absorption bands between 340 and 460 nm are often ascribed to LMCT transitions and can be related to d-d transitions like the ⁶A₁g → ⁴T₂g transition in octahedral Fe(III) ajol.inforesearchgate.net. High-spin Fe(III) complexes typically show weak absorptions in the visible region due to spin-forbidden d-d transitions researchgate.net. In some Fe(III) complexes, bands between 508-568 nm have been assigned to transitions characteristic of an octahedral structure ajol.info. UV-Vis spectroscopy is also employed to study electronic transitions in Fe(III) complexes with ligands like 1,10-phenanthroline, showing characteristic λmax values and indicating π to π* and n to π* transitions dergipark.org.trscispace.com.

Table 3.1.6: UV-Vis Spectroscopy Findings for Iron-Sulfur Systems

TechniqueAnalyzed SystemKey Findings Related to Fe(III) SulfidesCitation
UV-Vis[2Fe-2S]²⁺ clustersBands at ~420, 450 nm (LMCT); ε ≈ 11,000 M⁻¹ cm⁻¹ at 420 nm. cdnsciencepub.com
UV-Vis[1Fe-0S]³⁺ rubredoxinPeaks 350-380 nm, max ~490 nm. cdnsciencepub.com
UV-Vis[4Fe-4S]²⁺ clustersBroad band 400-420 nm. cdnsciencepub.com
UV-VisFe(III) complexesLMCT/MLCT bands (340-460 nm); d-d transitions (weak, visible region); octahedral transitions (e.g., 508-568 nm). ajol.inforesearchgate.net
UV-VisFe(III)-Phenanthroline complexesλmax values indicate π→π* and n→π* transitions. dergipark.org.trscispace.com

Compound Names Mentioned:

Iron(III) sulfide

Mackinawite

Pyrrhotite

Greigite

Pyrite

Marcasite

Rubredoxin

Ferredoxin

High-potential iron protein (HiPIP)

Rieske protein

[1Fe-0S] clusters

[2Fe-2S] clusters

[3Fe-4S] clusters

[4Fe-4S] clusters

Fe-S/CuS nanocomposite

Iron(III) xanthate complexes

Fe(III)-1,10-phenanthroline complex

Fe(III)-quinolone complexes

Fe(III) Schiff base complexes

Fe(III)-mixed ligand complexes

[Fe₂(Phen)₄(Succinate)₂(μ-O)] complex

[Fe(III)H₃buea(X)]ⁿ⁻ complexes (X = S²⁻, O²⁻, OH⁻)

[Fe(III)Fe(II)L1(μ-OAc)(2)]BF₄·H₂O

Diffraction and Microscopic Structural Analysis

X-ray Diffraction (XRD) for Crystalline Phases and Crystallography

X-ray diffraction (XRD) is a primary method for identifying crystalline phases and determining their crystallographic parameters. Studies on iron sulfides have utilized XRD to characterize various polymorphs, including mackinawite, pyrrhotite, pyrite, and greigite (Fe₃S₄) nih.govrsc.orggeochemsoc.orgmdpi.comvanderbilt.eduacs.orgarxiv.orgacs.orgfrontiersin.orgresearchgate.netjst.go.jpscielo.brscielo.brresearchgate.netresearchgate.netgeoscienceworld.org. XRD patterns allow for the identification of specific phases by comparing observed diffraction peaks with standard databases (e.g., JCPDS cards) nih.govvanderbilt.edu. For instance, the presence of peaks at specific 2θ values can confirm the formation of troilite (FeS) or pyrite (FeS₂) mdpi.comvanderbilt.edu. Crystallographic data, such as lattice parameters and space groups, are routinely extracted from XRD analyses, providing fundamental information about the atomic arrangement within the crystal lattice nih.govmdpi.comarxiv.orgfrontiersin.orgscielo.br. These parameters are essential for understanding the structural stability and potential transformations of different iron sulfide phases nih.govmdpi.comarxiv.orgfrontiersin.org.

Single-Crystal X-ray Diffraction for Precise Molecular and Cluster Structures

While many studies focus on polycrystalline or nanostructured iron sulfides, single-crystal X-ray diffraction (SC-XRD) provides the most precise determination of molecular and crystal structures. SC-XRD has been employed to elucidate the detailed atomic arrangements in various iron sulfide compounds, including iron xanthate precursors that decompose to form iron sulfides rsc.orgmdpi.comresearchgate.net. These studies reveal precise bond lengths, bond angles, and coordination environments of iron and sulfur atoms, offering a fundamental understanding of the structural basis for the properties of iron sulfides mdpi.comresearchgate.net. High-pressure studies have also utilized single-crystal XRD to determine the crystal structures of iron sulfides under extreme conditions uchicago.edugeochemicalperspectivesletters.org.

Phase Relations and Transformations of Iron(III)-Sulfur Species

The behavior of iron sulfides is characterized by complex phase relationships and transformations, influenced by factors such as temperature, pressure, and chemical environment.

Mechanistic Studies and Kinetics of Iron Sulfide Phase Transitions

The phase transitions of iron sulfides are complex processes governed by kinetics and thermodynamics. Studies have investigated the transformation pathways of iron sulfides, such as the conversion of mackinawite to greigite, or pyrite to pyrrhotite geochemsoc.orgacs.orgresearchgate.netresearchgate.net. Mackinawite is often the initial precipitate in low-temperature aqueous systems and can be stable for extended periods before transforming into other phases like greigite or pyrite geochemsoc.orgacs.org. Factors such as temperature, pH, ionic strength, and aging time significantly influence the kinetics and mechanisms of these transformations geochemsoc.orgacs.orgresearchgate.netresearchgate.netresearchgate.net. For example, low pH, high temperature, and low ionic strength can accelerate phase transformations in iron sulfides researchgate.netresearchgate.net. Kinetic studies have also explored the precipitation of iron sulfides, suggesting that processes can be diffusion-controlled or influenced by reaction order with respect to reactant concentrations acs.orgresearchgate.netresearchgate.net.

Crystallography and Phase Stability under Extreme Pressure-Temperature Conditions

The stability and crystallography of iron sulfides under extreme pressure-temperature (P-T) conditions are of significant interest, particularly for understanding planetary core compositions arxiv.orgresearchgate.netjst.go.jpuchicago.edugeochemicalperspectivesletters.orgkek.jpresearchgate.netucl.ac.ukuchicago.edu. High-pressure studies, often employing laser-heated diamond anvil cells coupled with synchrotron X-ray diffraction, have revealed novel phases and complex phase transition sequences arxiv.orguchicago.edukek.jpresearchgate.netucl.ac.ukuchicago.edu. For FeS, transition sequences from troilite to antiferromagnetic MnP-type phases, monoclinic phases, non-magnetic MnP-type phases, and Pmmn phases have been identified as pressure increases arxiv.orgkek.jpresearchgate.netucl.ac.uk. The stability fields of these phases are mapped out, with transitions occurring at specific pressure and temperature thresholds, often accompanied by changes in magnetic states kek.jpresearchgate.netucl.ac.uk. For example, a transition from an antiferromagnetic MnP-type structure to a non-magnetic MnP-type structure in FeS occurs between 40–135 GPa researchgate.netucl.ac.uk. Greigite (Fe₃S₄) also exhibits phase transformations under pressure, with a transition to a monoclinic phase occurring near 3 GPa pnas.org. These investigations are crucial for developing comprehensive phase diagrams relevant to Earth and planetary cores arxiv.orguchicago.eduuchicago.edu.

Reactivity Mechanisms and Catalytic Research

Redox Chemistry and Electron Transfer Processes

The redox behavior of iron sulfides is central to their role in various geochemical and industrial processes. This chemistry is primarily dictated by the cycling of iron between its ferric (Fe³⁺) and ferrous (Fe²⁺) states and the accompanying oxidation or reduction of sulfur species.

The interconversion between Fe(III) and Fe(II) is a critical electron transfer process. In the context of iron sulfides, this cycling is fundamental to their reactivity. While Fe₂S₃ is composed entirely of iron in the +3 oxidation state, its decomposition product, FeS, contains iron in the +2 state. wikipedia.orgyoutube.com Mixed-valence iron sulfides like greigite (Fe³⁺₂Fe²⁺S₄) inherently contain both oxidation states. wikipedia.org

The reduction of Fe(III) to Fe(II) in iron sulfides can be driven by various electron donors. In environmental systems, microorganisms play a significant role. For instance, sulfate-reducing bacteria can indirectly lead to the formation of ferrous sulfide (B99878) by producing sulfide ions that react with Fe²⁺. researchgate.net Some bacteria can directly reduce Fe(III) compounds. researchgate.net Organic matter and reduced sulfur species, such as hydrogen sulfide (H₂S), also serve as potent electron donors for the reduction of Fe(III). youtube.com For example, the reaction of Fe(III) oxides with sulfide involves the interfacial electron transfer from sulfide to Fe(III), resulting in Fe(II) and elemental sulfur. acs.orgresearchgate.net

The following table summarizes key electron donors involved in the reduction of Fe(III) in iron-sulfur systems.

Electron Donor SpeciesDescription of Process
Hydrogen Sulfide (H₂S)Reduces Fe(III) at the mineral surface, leading to the formation of Fe(II) and elemental sulfur. acs.orgresearchgate.net
Organic MatterServes as a primary electron source for microbial reduction of Fe(III) in natural environments. proquest.com
MicroorganismsCertain bacteria can directly transfer electrons to Fe(III) minerals as part of their metabolic processes. researchgate.netnih.gov
FormateHas been shown to be an effective electron donor for the microbial reduction of Fe(III). researchgate.net

The kinetics of sulfide oxidation by Fe(III) and the reduction of Fe(III) by sulfide are crucial for understanding the environmental fate of sulfur and iron. Studies on the reaction between dissolved sulfide and iron(III) oxyhydroxides, which share the Fe(III) component with ferric sulfide, show that electron transfer from surface-complexed sulfide to Fe(III) leads to the formation of elemental sulfur and the reduction of iron. researchgate.netgeologyscience.ru

However, due to its instability, Fe₂S₃ readily decomposes: Fe₂S₃ → 2FeS + S wikipedia.org

When reacting with acids like hydrochloric acid, iron(3+) sulfide decomposes to iron(II) chloride, hydrogen sulfide, and elemental sulfur: Fe₂S₃ + 4HCl → 2FeCl₂ + 2H₂S + S wikipedia.org

In wastewater treatment, ferric chloride (FeCl₃) is often used to control sulfide levels. The Fe³⁺ oxidizes sulfide to elemental sulfur, while being reduced to Fe²⁺, which then precipitates with remaining sulfide to form FeS. iwaponline.comresearchgate.net The precipitation rates have been found to be faster with Fe(III) compared to Fe(II) under anaerobic conditions. iwaponline.com

The table below outlines the key reactions and their stoichiometry.

ReactantsProductsReaction Description
2Fe³⁺ + 3S²⁻Fe₂S₃Precipitation of this compound. wikipedia.org
Fe₂S₃2FeS + SDecomposition of this compound. wikipedia.org
Fe₂S₃ + 4HCl2FeCl₂ + 2H₂S + SReaction of this compound with hydrochloric acid. wikipedia.org
2Fe³⁺ + H₂S2Fe²⁺ + S + 2H⁺Oxidation of hydrogen sulfide by ferric iron. iwaponline.com

Electron transfer at the interface between iron sulfide minerals and the surrounding solution is a key process governing their reactivity. For the reduction of Fe(III) in iron-bearing minerals by dissolved species like sulfide or Fe(II)aq, the mechanism involves the adsorption of the species onto the mineral surface, followed by electron transfer. acs.orgnih.gov This interfacial electron transfer can lead to the reduction of structural Fe(III) within the mineral lattice. nih.gov

In the case of sulfide reacting with Fe(III) oxides, the process is thought to involve the formation of a surface complex between the sulfide and the iron center, which facilitates rapid electron transfer. rsc.org Theoretical studies using density functional theory (DFT) have been employed to investigate these long-range electron transfer processes, suggesting that bridging molecules, such as water, can mediate the transfer between the mineral surface and aqueous species. researchgate.net The efficiency of this transfer is dependent on the electronic structure of the iron sulfide and the nature of the electron donor or acceptor. acs.org

Catalytic Applications and Reaction Pathways

While the instability of pure Fe₂S₃ has hindered its direct application as a catalyst, the catalytic properties of other iron sulfides are well-documented and provide insight into the potential reactivity of the Fe-S system. The catalytic activity is rooted in the ability of iron to cycle between its +2 and +3 oxidation states, facilitating redox reactions.

Iron sulfides, in general, are considered promising, earth-abundant materials for electrocatalysis, particularly for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen production. mdpi.comresearchgate.net The catalytic activity of iron sulfides in HER is attributed to their ability to facilitate the reduction of protons to hydrogen gas. While specific studies on Fe₂S₃ are scarce, research on other iron sulfides like pyrite (B73398) (FeS₂) and greigite (Fe₃S₄) demonstrates their potential. mdpi.com The mechanism involves the adsorption of protons onto the catalyst surface, followed by electron transfer to form hydrogen atoms, which then combine to produce H₂ gas. nih.gov

The table below summarizes the performance of some iron-based materials in these electrocatalytic reactions.

Catalyst SystemReactionKey Findings
Fe-S complexesHERExhibit catalytic activity for proton reduction, with the mechanism involving proton-coupled electron transfer. nih.gov
FeS nanosheetsWater SplittingAct as a pre-catalyst for a highly active electrocatalyst for both HER and oxygen evolution. mdpi.com
Fe/Al₂O₃CO₂ ReductionDemonstrates hydrogenation of CO₂ to CO with noticeable formation of ethane. mdpi.com
CuO/Fe₂O₃ NTsCO₂ ReductionPhotoelectrocatalytic reduction of CO₂ to methanol (B129727) and ethanol. nih.gov

Iron compounds are effective catalysts for the oxidation of sulfides. In organic synthesis, iron-catalyzed methods are being developed for the selective oxidation of organic sulfides to sulfoxides or sulfones, which are important intermediates in the pharmaceutical and chemical industries. nih.govfrontiersin.orgnih.gov Iron(III) porphyrin complexes, for example, have been shown to catalyze the selective oxidation of sulfides to sulfoxides with high efficiency. wku.edu While Fe(III) salts have shown some activity, Fe(II) catalysts are often found to be more efficient in these transformations. nih.gov

In the context of wastewater remediation, the oxidation of dissolved sulfides is crucial to mitigate odor, toxicity, and corrosion issues. The addition of iron salts, particularly ferric chloride, is a common practice. researchgate.netkronosecochem.com The Fe³⁺ ions oxidize the dissolved sulfide (H₂S, HS⁻) to elemental sulfur, and the resulting Fe²⁺ can then precipitate remaining sulfide as FeS. iwaponline.com This process effectively removes sulfide from the water phase. Furthermore, iron sulfides themselves can activate persulfates to generate highly reactive radicals for the degradation of organic pollutants in wastewater. frontiersin.org The presence of sulfide in these systems can aid in the regeneration of the active Fe(II) from Fe(III), thus maintaining the catalytic cycle. frontiersin.org

The following table presents examples of iron-catalyzed sulfide oxidation.

Catalyst/SystemSubstrateProduct(s)Application
Iron(III) porphyrinsThioanisoleThioanisole oxideOrganic Synthesis wku.edu
Iron(II) catalyst with PivONH₃OTfMethyl phenyl sulfideMethyl phenyl sulfoxideOrganic Synthesis nih.gov
Fe³⁺ salts (e.g., FeCl₃)Dissolved sulfides (H₂S)Elemental Sulfur (S), FeSWastewater Remediation iwaponline.comresearchgate.net
FeS/PersulfateOrganic pollutantsDegraded productsWastewater Remediation frontiersin.org

Advanced Oxidation Processes (AOPs) Utilizing Iron Sulfide-Based Materials

Iron sulfide-based materials, including naturally occurring minerals and synthesized compounds, are gaining significant attention for their catalytic role in Advanced Oxidation Processes (AOPs) for environmental remediation. researchgate.net These processes leverage the generation of highly reactive oxygen species (ROS) to degrade a wide range of organic and inorganic pollutants in water. researchgate.net The primary mechanism involves the activation of oxidants such as hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), and oxygen (O₂) by the iron sulfide surface. researchgate.net

Structural Fe(II) within the iron sulfide lattice is the key active species that initiates the catalytic cycle. researchgate.net It reacts with oxidants to produce potent ROS, including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and sulfate (B86663) radicals (SO₄•⁻). researchgate.net A critical advantage of iron sulfide catalysts is the continuous in-situ regeneration of Fe(II). This occurs when Fe(III), formed during oxidant activation, is reduced back to Fe(II) by the sulfide (S²⁻ or S₂²⁻) present in the material's structure. researchgate.net This internal redox cycling sustains the catalytic activity over time. researchgate.net The process is also accompanied by an acid-producing effect from the oxidation of the sulfide, which can further promote the generation of ROS. researchgate.net

The efficiency of these AOPs is influenced by several factors, including the material's crystallinity, surface composition, and the physicochemical properties of the solution, such as pH. researchgate.net Various iron sulfide phases, such as mackinawite (FeS), greigite (Fe₃S₄), and pyrite (FeS₂), have been investigated for these applications. researchgate.net

Table 1: Key Reactive Species and Components in Iron Sulfide-Based AOPs

ComponentRole/FunctionExample SpeciesReference
CatalystProvides active sites for oxidant activationPyrite (FeS₂), Pyrrhotite (B1172379) (Fe₁₋ₓS), Mackinawite (FeS) researchgate.net
Active SpeciesInitiates the generation of reactive oxygen speciesStructural Fe(II) researchgate.net
OxidantsSource of reactive oxygen species upon activationHydrogen peroxide (H₂O₂), Persulfate (S₂O₈²⁻), Oxygen (O₂) researchgate.net
Reactive Oxygen Species (ROS)Primary agents for pollutant degradationHydroxyl radical (•OH), Sulfate radical (SO₄•⁻), Superoxide radical (•O₂⁻) researchgate.net
RegenerantReduces Fe(III) back to Fe(II) for sustained activityLattice Sulfide (S²⁻, S₂²⁻) researchgate.net

Investigation of Peroxidase-like Activity and Nanozyme Catalysis Mechanisms

Iron sulfide nanomaterials have been identified as nanozymes, a class of nanomaterials possessing intrinsic enzyme-like properties. nih.govrsc.org Specifically, they exhibit significant peroxidase-like (POD-like) activity, catalyzing the oxidation of substrates by hydrogen peroxide (H₂O₂). acs.orgacs.org This catalytic function has attracted interest for applications in biosensing and disease therapy. nih.govrsc.org

The mechanism of this POD-like activity is centered on the ability of surface iron ions in the nanozymes to decompose H₂O₂ into highly reactive hydroxyl radicals (HO•). acs.orgacs.org This process is analogous to the Fenton reaction. The catalytic efficiency varies between different iron sulfide phases. For instance, experimental and Density Functional Theory (DFT) calculations have shown that FeS₂ nanozymes exhibit significantly higher catalytic activity than Fe₃S₄ nanozymes. nih.govacs.orgacs.org

This difference in activity is attributed to the nature of the interaction between the nanozyme surface and H₂O₂. nih.govacs.org On FeS₂ surfaces, Fe(II) ions form inner-orbital complexes with H₂O₂, leading to a larger binding energy, greater electron transfer (0.12 e), and a smaller energy barrier for H₂O₂ decomposition. nih.govacs.org In contrast, the iron ions on Fe₃S₄ surfaces form outer-orbital complexes with H₂O₂, resulting in weaker binding, less electron transfer (0.05 e), and a higher energy barrier for radical generation. nih.govacs.org This POD-like activity is commonly demonstrated using chromogenic substrates like 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), which produces a distinct blue color upon oxidation. acs.orgresearchgate.net

Table 2: Comparison of Peroxidase-Like Activity in Iron Sulfide Nanozymes

ParameterFeS₂ NanozymeFe₃S₄ NanozymeReference
Catalytic Activity Significantly HigherLower nih.govacs.org
H₂O₂ Binding Complex Inner-orbitalOuter-orbital nih.govacs.org
Binding Energy with H₂O₂ LargerSmaller nih.govacs.org
Electron Transfer to H₂O₂ ~0.12 e~0.05 e nih.govacs.org
Energy Barrier for H₂O₂ Decomposition SmallerLarger nih.govacs.org

Biomimetic Reactivity and Biological Analogs

Mimicry of Biological Iron-Sulfur Cluster Reactivity (e.g., Nitrogenase Cofactors)

The intricate iron-sulfur clusters found in metalloenzymes represent fascinating targets for synthetic chemists seeking to create functional mimics. nih.gov A prime example is the iron-molybdenum cofactor (FeMoco) of nitrogenase, the enzyme responsible for biological nitrogen fixation. chemrxiv.orgmdpi.com FeMoco, with its complex [MoFe₇S₉C-homocitrate] core, is the active site where dinitrogen (N₂) is reduced to ammonia (B1221849) (NH₃). mdpi.com

The synthetic analogue approach aims to prepare relatively small molecules that replicate the coordination environment, structure, and oxidation states of these native biological clusters. nih.gov By comparing the properties of these synthetic models with the native sites, researchers can gain insight into the enzyme's function. nih.gov While early efforts successfully replicated simpler [2Fe-2S] and [4Fe-4S] clusters, synthesizing a high-fidelity analogue of the complex FeMoco has been a formidable challenge. nih.govchemrxiv.org A major hurdle has been the incorporation of the unique central μ₆-carbide ligand within a trigonal prismatic [Fe₆C] framework, a structural motif that had not been achieved synthetically until recently. chemrxiv.org These biomimetic studies are crucial for elucidating the mechanism of nitrogenase. chemrxiv.org

Small Molecule Activation (e.g., N₂, Hydrazine) by Synthetic Iron-Sulfur Clusters

A central goal of creating nitrogenase mimics is to activate inert small molecules, particularly N₂. uci.eduresearchgate.net Synthetic iron-sulfur clusters have been instrumental in probing the binding and activation of various substrates. researchgate.netdigitellinc.com While achieving catalytic N₂ reduction under ambient conditions with a synthetic cluster remains a significant challenge, these models have demonstrated reactivity with related small molecules. researchgate.net

For instance, synthetic multi-iron complexes have been shown to bind and reduce N₂ to ammonia in the presence of protons and electrons, providing support for an iron-centered reduction mechanism. researchgate.net Research has also focused on the role of different components of the cluster, showing that removing a bridging sulfide from a synthetic diiron complex can enable N₂ reduction, suggesting that sulfide extrusion might be an activation step in the biological enzyme. researchgate.net The versatility of iron-sulfur centers in nitrogenase also allows for the activation of other small molecules like carbon dioxide (CO₂) and carbon monoxide (CO). researchgate.net

Iron-Sulfur Clusters as Biological Sensors for Environmental Analytes (e.g., O₂, NO)

In biological systems, iron-sulfur clusters are not only catalytic cofactors but also function as highly effective sensors of the cellular environment. nih.govacs.orgmdpi.com The inherent reactivity of these clusters with small gas molecules makes them ideal for this role. nih.govrsc.org Regulatory proteins utilize the sensitivity of their iron-sulfur clusters to gases like molecular oxygen (O₂) and nitric oxide (NO) to control gene expression. nih.govacs.org

The sensing mechanism involves a direct reaction between the gas molecule and the cluster, leading to a change in the cluster's structure, conversion to a different species, or its complete degradation. acs.orgnih.gov This alteration triggers a conformational change in the host protein, modulating its activity (e.g., its ability to bind DNA). nih.gov A well-studied example is the E. coli Fumarate and Nitrate Reduction (FNR) protein, which contains a [4Fe-4S] cluster. nih.gov Under anaerobic conditions, the cluster is intact, and the protein is active. Upon exposure to O₂, the [4Fe-4S] cluster is converted to a [2Fe-2S] form, inactivating the protein. nih.gov Similarly, nitric oxide reacts readily with iron-sulfur clusters, leading to the formation of dinitrosyl iron complexes (DNICs), which also alters protein function. acs.orgnih.gov This reactivity forms the basis of cellular responses to oxidative and nitrosative stress. nih.govacs.org

Table of Mentioned Compounds

Compound Name
This compound
Pyrite
Pyrrhotite
Mackinawite
Greigite
Hydrogen peroxide
Persulfate
Hydroxyl radical
Sulfate radical
Superoxide radical
3,3',5,5'-tetramethylbenzidine
Dinitrogen
Ammonia
Homocitrate
Hydrazine
Carbon dioxide
Carbon monoxide
Oxygen
Nitric oxide

Environmental and Geochemical Significance of Iron Iii Sulfur Systems

Role in Biogeochemical Cycling

The formation and transformation of iron sulfides are deeply intertwined with the biogeochemical cycles of several elements, creating a complex web of interactions that influence the chemistry of sediments and aqueous environments.

Iron(III)-sulfur compounds are central to the interconnected biogeochemical cycles of iron and sulfur. In anoxic environments, sulfate-reducing bacteria utilize sulfate (B86663) (SO₄²⁻) for the oxidation of organic matter, producing hydrogen sulfide (B99878) (H₂S). This sulfide can then react with dissolved iron(II) to form iron monosulfides (FeS), which can be further transformed into pyrite (B73398) (FeS₂) or other iron sulfide minerals. frontiersin.orggeologyscience.rumanchester.ac.uk This process effectively links the carbon, sulfur, and iron cycles. frontiersin.orgepa.gov The burial of iron sulfides, particularly pyrite, in sediments is a significant long-term sink for sulfur and plays a crucial role in regulating atmospheric oxygen levels over geological timescales. cambridge.org

The iron cycle itself is a key driver of these interactions, with the fluctuation between ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states, often referred to as the "Fe(II)/Fe(III) redox wheel," influencing the transformation of other elements. epa.gov For instance, the reduction of Fe(III) (hydr)oxides can be coupled to the oxidation of organic matter, and the resulting Fe(II) can then react with sulfide. epa.gov This interplay also affects the availability of nutrients like phosphorus. In anoxic conditions, the reduction of iron(III) bound to phosphate (B84403) can release phosphate back into the water, making it available for biological uptake. wikipedia.org Conversely, the formation of iron sulfides can create a sink for iron that would otherwise be available to bind with phosphate. wikipedia.org

Furthermore, iron sulfides can influence the cycling of trace metals. The mineral structure of iron sulfides can incorporate various metal cations, effectively sequestering them from the surrounding environment. mdpi.com This process is significant for controlling the mobility and bioavailability of both essential and toxic trace metals in natural systems.

Table 1: Role of Iron(III)-Sulfur Systems in Biogeochemical Cycles

Biogeochemical CycleContribution of Iron(III)-Sulfur Systems
Iron (Fe) Central to the redox cycling between Fe(II) and Fe(III). epa.gov
Sulfur (S) Acts as a major sink for sulfur through the formation and burial of pyrite. frontiersin.orgcambridge.org
Carbon (C) Linked to carbon mineralization through sulfate reduction. frontiersin.org
Oxygen (O) Long-term regulation of atmospheric oxygen through pyrite burial. cambridge.org
Nutrients (e.g., P) Influences phosphate availability through competition for iron binding. wikipedia.org
Trace Metals Sequesters trace metals by incorporation into mineral structures. mdpi.com

The formation of iron sulfides in sedimentary and aqueous environments is a complex process influenced by both biotic and abiotic factors. frontiersin.org In anoxic sediments, the primary pathway involves the production of hydrogen sulfide by sulfate-reducing bacteria. geologyscience.rumanchester.ac.uk This biogenic sulfide reacts with dissolved iron(II) to precipitate metastable iron monosulfides like mackinawite (FeS). cambridge.org These initial precipitates can then undergo transformation to more stable forms, such as greigite (Fe₃S₄) and ultimately pyrite (FeS₂). cambridge.org

The specific pathway of pyrite formation can vary. One major route involves the reaction of iron monosulfides with polysulfides. cardiff.ac.uk Another pathway is the direct oxidation of iron monosulfides by hydrogen sulfide. cardiff.ac.uk The kinetics of these reactions are influenced by factors such as pH, temperature, and the availability of reactants. umd.edu

The fate of these iron sulfides is equally varied. In persistently anoxic environments, they can be buried and preserved in the geological record. cambridge.org However, if exposed to oxidizing conditions, iron sulfides can be weathered, releasing iron, sulfate, and acidity into the environment. This process is a major contributor to acid mine drainage.

Table 2: Key Iron Sulfide Minerals in Sedimentary Environments

MineralChemical FormulaTypical Environment of Formation
MackinawiteFeSInitial precipitate in anoxic sediments. cambridge.org
GreigiteFe₃S₄Intermediate in the transformation to pyrite. cambridge.org
PyriteFeS₂The most stable and common iron sulfide in sediments. geologyscience.ru

Iron sulfide minerals play a significant role in controlling the redox conditions of natural systems. The formation of iron sulfides is an inherently reductive process, consuming sulfide and removing it from solution. scienmag.com The Fe(II)/Fe(III) redox couple associated with iron minerals is a dominant control on the redox potential in many sedimentary environments. epa.gov

The presence of iron sulfides can buffer the redox potential of an environment, resisting changes towards more oxidizing conditions. This has important implications for the stability of other redox-sensitive elements and compounds. For example, in the presence of iron sulfides, the reduction of other oxidized species may be favored.

The formation of iron sulfides also directly influences the formation of other minerals. The precipitation of iron sulfides removes dissolved iron and sulfide from porewaters, which can affect the saturation state and precipitation of other minerals that share these ions. scienmag.com For instance, the competition for iron between sulfide and carbonate can influence whether iron sulfide or siderite (FeCO₃) is the dominant iron-bearing mineral in anoxic sediments.

Environmental Remediation Research and Applications

The reactive nature of iron sulfides has led to extensive research into their application for environmental remediation, particularly for the treatment of contaminated water and soil. nih.gov

Iron sulfides have demonstrated effectiveness in the degradation and immobilization of a wide range of hazardous contaminants. nih.govfrontiersin.org These include chlorinated organic compounds, nitroaromatic compounds, and various heavy metals. nih.govtrccompanies.com The remedial action of iron sulfides can occur through several mechanisms, including reduction, adsorption, and precipitation. mdpi.com

For example, iron sulfides can act as reducing agents, transforming toxic and mobile contaminants into less harmful and less mobile forms. This is particularly relevant for chlorinated solvents like trichloroethylene (B50587) (TCE) and tetrachloroethene (PCE), which can be reductively dechlorinated by iron sulfides. trccompanies.com Similarly, the toxic and mobile hexavalent chromium (Cr(VI)) can be reduced to the less toxic and less mobile trivalent chromium (Cr(III)). trccompanies.com

Recent research has focused on the use of nanoscale iron sulfide particles for remediation due to their high surface area and reactivity. nih.gov These nanoparticles can be injected into contaminated groundwater and soil to promote in-situ remediation. trccompanies.com

Table 3: Examples of Hazardous Contaminants Treated by Iron Sulfides

Contaminant ClassSpecific ExamplesRemediation Mechanism
Chlorinated SolventsTrichloroethylene (TCE), Tetrachloroethene (PCE)Reductive dechlorination trccompanies.com
Heavy MetalsHexavalent Chromium (Cr(VI)), Arsenic (As)Reduction and precipitation trccompanies.com
Nitroaromatic CompoundsNot specified in provided textReduction

Iron sulfides are effective at sequestering heavy metals and radionuclides through several mechanisms. mdpi.comnih.gov One primary mechanism is precipitation, where dissolved metals react with sulfide to form highly insoluble metal sulfides. mdpi.com This process is effective for a range of metals, including mercury (Hg), copper (Cu), lead (Pb), and cadmium (Cd). mdpi.comnih.gov

Adsorption onto the surface of iron sulfide minerals is another important sequestration mechanism. mdpi.com The surfaces of these minerals can have a strong affinity for certain metal ions, effectively removing them from solution.

In the case of some radionuclides, such as uranium (U), iron sulfides can induce reductive precipitation. nih.gov Soluble and mobile uranium(VI) can be reduced to the less soluble and less mobile uranium(IV), leading to its immobilization. nih.gov The effectiveness of iron sulfides for sequestration is influenced by factors such as pH, the presence of other ions, and the specific type of iron sulfide mineral.

Table 4: Sequestration Mechanisms for Heavy Metals and Radionuclides by Iron Sulfides

ContaminantSequestration Mechanism
Mercury (Hg)Precipitation as HgS mdpi.com
Lead (Pb)Precipitation as PbS nih.gov
Cadmium (Cd)Precipitation as CdS mdpi.com
Uranium (U)Reductive precipitation to U(IV) nih.gov

Degradation of Organic Pollutants using Iron Sulfide-Based Materials

Iron sulfide-based materials have garnered significant attention in environmental remediation due to their efficacy in degrading a wide range of persistent organic pollutants. frontiersin.orgresearchgate.net These materials, including various forms of iron sulfide such as mackinawite (FeS), pyrite (FeS₂), and modified versions, act as catalysts in advanced oxidation processes (AOPs) or as reductants. frontiersin.orgresearchgate.netnih.gov

The primary mechanism involves the activation of persulfates (peroxydisulfate, PDS, and peroxymonosulfate, PMS) to generate powerful reactive oxygen species (ROS) like sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). frontiersin.org Both the iron (Fe(II)/Fe(III)) and sulfur (-II) components of the iron sulfide matrix play crucial roles. Surface-bound Fe(II) and dissolved Fe²⁺ released from the material activate persulfate, while the lattice sulfide can help regenerate Fe(II) from Fe(III), sustaining the catalytic cycle. frontiersin.org This Fenton-like reaction is effective for breaking down complex organic molecules. For instance, an FeS/PDS system achieved nearly 100% degradation of pentachlorophenol (B1679276) (PCA) under acidic conditions. frontiersin.org Similarly, the FeS/PMS system has been shown to effectively degrade various antibiotics, including chloramphenicol, ciprofloxacin, and norfloxacin. frontiersin.org

Beyond persulfate activation, iron sulfides can directly facilitate the reductive degradation of pollutants, particularly chlorinated organic compounds. researchgate.net Mixtures of zero-valent iron (ZVI) with iron sulfide (FeS or FeS₂) have demonstrated enhanced degradation of compounds like trichloroethylene (TCE). researchgate.net In these systems, an electrochemical mechanism is proposed where iron sulfide acts as a cathode, facilitating electron transfer for dechlorination. researchgate.net

Researchers have also explored modifying iron sulfide materials to enhance their performance. Creating nanostructured iron sulfides or combining them with carbon-based materials can increase the specific surface area and prevent particle aggregation, leading to higher reactivity and pollutant removal efficiency. frontiersin.org Photocatalysis using iron sulfide, particularly iron disulfide (pyrite), is another promising avenue. researchgate.net Due to its semiconductor properties, FeS₂ can be activated by light to degrade organic dyes and other contaminants. researchgate.netnih.gov

The effectiveness of these systems is influenced by factors such as pH, with neutral to acidic conditions generally being more favorable for Fenton-like reactions. frontiersin.org The table below summarizes research findings on the degradation of various organic pollutants using different iron sulfide-based systems.

Table 1: Degradation of Organic Pollutants by Iron Sulfide-Based Systems

Iron Sulfide SystemPollutantRemoval EfficiencyTimeReference
FeS/PDSPentachlorophenol (PCA)~100%240 min frontiersin.org
FeS/PDSTrichloroethylene (TCE)~100%20 min frontiersin.org
FeS/PMSNorfloxacin (NOR)100%120 min frontiersin.org
FeS/PMSCiprofloxacin (CIP)100%120 min frontiersin.org
FeS₂ NanostructuresMethyl Orange Dye93.09%120 min researchgate.net
FeS₂ NanostructuresNovacron Yellow Huntsman (Textile Dye)~98.15%80 min researchgate.net

Sulfide Abatement Strategies in Wastewater and Sewer Systems

The control of hydrogen sulfide (H₂S) in wastewater and sewer systems is critical to prevent odor nuisance, infrastructure corrosion, and health hazards. google.com A widely adopted and effective strategy is the addition of iron salts, such as ferric chloride (FeCl₃), ferrous chloride (FeCl₂), and ferrous sulfate (FeSO₄). odor.netiwaponline.commdpi.com This chemical treatment precipitates dissolved sulfides as insoluble iron sulfides, primarily ferrous sulfide (FeS), thereby preventing the release of H₂S gas. odor.netkronosecochem.com

The fundamental reaction involves the high affinity of iron for sulfide. kronosecochem.com Ferrous iron (Fe²⁺) reacts directly with dissolved sulfide to form FeS precipitate. mdpi.comaau.dk Ferric iron (Fe³⁺) first acts as an oxidant, converting some sulfide to elemental sulfur, while being reduced to Fe²⁺, which then precipitates the remaining sulfide as FeS. researchgate.netresearchgate.net Studies have shown that a combination of Fe(III) and Fe(II) can be more effective than either salt used alone. ascelibrary.org For instance, a full-scale experiment in a 40-km sewer found that a total iron concentration of 16 mg/L with a Fe(III):Fe(II) blend ratio of 1.9:1 reduced dissolved sulfide levels by 97%. ascelibrary.org

The effectiveness of iron salt dosing depends on several factors, including the dosage, the Fe(III)/Fe(II) ratio, pH, and the point of injection. researchgate.netascelibrary.org The precipitation reaction is not instantaneous and its kinetics are important, especially for "end-of-pipe" treatment strategies where reaction time is short. iwaponline.commdpi.com Research indicates that sulfide precipitation is faster with Fe(III) than with Fe(II). nih.gov For Fe(III), pH is the primary controlling parameter for reaction speed, whereas for Fe(II), both pH and the iron-to-sulfide ratio are significant. nih.gov Optimal sulfide removal is generally observed at a pH above 7, with efficiency dropping significantly at lower pH values. researchgate.net

Iron salts are typically dosed upstream of treatment plants or at pumping stations to mitigate H₂S release. odor.net The goal is to add the iron salt at a point where hydrogen sulfide has not yet formed or volatilized. kronosecochem.com The required dosage is often determined empirically based on the sulfide load, with typical molar ratios of iron to sulfur being a key consideration. researchgate.net To reduce sulfide to less than 0.1 mgS/L, a minimal molar ratio of approximately 1.3 Fe to 1 S is needed for ferrous salts, while a ratio of 0.9 Fe to 1 S is required for ferric salts or a mixture. researchgate.net

Table 2: Iron Dosing Strategies for Sulfide Abatement

Iron Salt TypeKey Finding/ParameterResult/ObservationReference
Ferric Chloride (FeCl₃) & Ferrous Chloride (FeCl₂)Optimal Fe(III):Fe(II) RatioA 1.9:1 ratio at 16 mg/L total Fe reduced dissolved sulfide by 97% ascelibrary.org
Ferrous SaltsMinimal Molar Ratio (Fe:S)~1.3 Fe to 1 S to achieve <0.1 mgS/L sulfide researchgate.net
Ferric Salts or MixtureMinimal Molar Ratio (Fe:S)~0.9 Fe to 1 S to achieve <0.1 mgS/L sulfide researchgate.net
Ferric Iron (Fe(III))Precipitation KineticsFaster precipitation rate than Fe(II); controlled by pH nih.gov
Ferrous Iron (Fe(II))Precipitation KineticsSlower precipitation rate; controlled by pH and Fe:S ratio nih.gov
Ferrous Iron (Fe(II))Effect of pH<40% of added Fe reacts below pH 7; almost complete reaction above pH 8 researchgate.net

Geological and Paleontological Proxy Studies

Iron Sulfides as Environmental Proxies and Biosignatures in Geological Records

Iron sulfides preserved in sedimentary rocks are powerful tools for interpreting ancient environments and detecting potential signs of past life. whiterose.ac.ukresearchgate.net The formation, mineralogy, and isotopic composition of iron sulfides, particularly pyrite (FeS₂), are intrinsically linked to the biogeochemical conditions of the depositional environment. researchgate.netearthdoc.org One of the most widely used applications is as a paleoredox proxy, which helps determine the oxygen levels of ancient water bodies. whiterose.ac.ukfsu.edu In anoxic marine sediments, microbial sulfate reduction produces hydrogen sulfide, which reacts with available "reactive" iron to form iron sulfides. researchgate.net The extent of this pyritization can distinguish between oxic, anoxic, and euxinic (anoxic and sulfidic) conditions in the overlying water column. whiterose.ac.uk

The sulfur isotopic composition (δ³⁴S) of sedimentary pyrite provides further insight. escholarship.orgresearchgate.net Microbial sulfate reduction preferentially utilizes the lighter ³²S isotope, leading to pyrite that is isotopically lighter than the parent seawater sulfate. The magnitude of this isotopic fractionation can reflect metabolic pathways and environmental parameters like sulfate concentration. earthdoc.org Analyzing the δ³⁴S values of individual microcrystalline iron sulfide grains can reveal the evolution of pore water sulfide composition, offering a detailed record of local environmental conditions. escholarship.orgnih.gov

Beyond environmental conditions, iron sulfides can also serve as potential biosignatures. researchgate.net The morphology of iron sulfide aggregates, such as framboids (spherical aggregates of pyrite microcrystals), can sometimes be linked to biological processes. researchgate.net More compellingly, the association of specific iron sulfide minerals with organic carbon and other elements can point towards biological activity. researchgate.netsciencedaily.com Recent analysis of mudstones in Mars' Jezero crater by the Perseverance rover identified nodules enriched in iron sulfide (specifically greigite) and iron phosphate, associated with organic carbon. sciencedaily.comspace.comstonybrook.edu On Earth, the formation of minerals like greigite and vivianite (B12648973) (iron phosphate) is often linked to microbial metabolism of organic matter in low-oxygen environments. aviationweek.comscitechdaily.comjowhar.com This association, formed through low-temperature redox reactions, is considered a potential biosignature, as these are the types of reactions from which all life derives energy. sciencedaily.comstonybrook.edu While abiotic processes cannot be entirely ruled out, these mineralogical and chemical signatures represent compelling targets in the search for extraterrestrial life. sciencedaily.comstonybrook.edu

Reconstruction of Paleoenvironments and Geologic History through Iron Sulfide Signatures

The analysis of iron sulfide signatures in the geological record is a cornerstone of paleoenvironmental reconstruction. By examining the concentration, speciation, and isotopic composition of iron and sulfur in ancient sediments, geoscientists can unravel the history of oceanic and atmospheric chemistry over billions of years. whiterose.ac.uk

Iron speciation, which quantifies the proportion of highly reactive iron that has been converted to pyrite, is a key proxy for determining past bottom-water redox conditions. whiterose.ac.ukfsu.edu This method has been instrumental in identifying periods of widespread oceanic anoxia, including euxinic events, which have been linked to major extinction events and the deposition of significant petroleum and mineral reserves throughout Earth's history. whiterose.ac.uk

Sulfur isotope analysis of pyrite (FeS₂) and its relationship with co-existing organic sulfur provide another layer of information. earthdoc.orgresearchgate.net The isotopic difference between organic sulfur and pyritic sulfur (Δ³⁴S) can vary depending on environmental conditions such as the availability of iron, the openness of the system to sulfate replenishment, and the type of organic matter present. earthdoc.org These signatures can help differentiate between various depositional settings, such as marine versus lacustrine environments. earthdoc.org By tracking these isotopic signatures through sedimentary sequences, it is possible to reconstruct changes in the global sulfur cycle, which are often tied to shifts in global climate and tectonics.

The combination of iron and sulfur proxies allows for a more nuanced reconstruction of geologic history. For example, these tools have been crucial in tracing the rise of atmospheric oxygen and its impact on ocean chemistry. They help constrain the timing and extent of anoxic oceans during the Precambrian and Phanerozoic eras. whiterose.ac.uk By providing a window into past marine redox states, iron sulfide signatures help explain the distribution of life, the patterns of evolution, and the formation of economically important resources recorded in the rock record. whiterose.ac.ukfsu.edu

Theoretical and Computational Investigations

Reaction Mechanism and Catalytic Pathway Modeling

Surface Reactivity Modeling and Interfacial Chemistry

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the surface reactivity and interfacial chemistry of iron sulfides. These methods allow for the simulation of adsorption, dissociation, and reaction pathways at the atomic level, providing insights into how iron sulfide (B99878) surfaces interact with their environment.

Research has explored the adsorption and activation of molecules like CO₂ on various iron sulfide surfaces, including greigite (Fe₃S₄), which contains both Fe(II) and Fe(III) oxidation states. DFT simulations indicate that while Fe₃S₄ surfaces show weak interaction with CO₂, the FeS{111} surface exhibits significant charge transfer, activating the CO₂ molecule for dissociation royalsocietypublishing.org. Studies on iron sulfide films, such as those formed during the corrosion of steel, also utilize computational approaches to model surface degradation and identify elementary corrosion mechanisms mit.eduresearchgate.net. These models often involve kinetic Monte Carlo (kMC) simulations to capture atomic-scale events.

Furthermore, investigations into the oxidation of iron sulfide minerals, a key process in acid mine drainage, leverage DFT to understand surface reaction mechanisms rsc.org. For instance, the incorporation of oxygen into the {111} surface of greigite (Fe₃S₄) has been found to be thermodynamically more favorable than within its bulk unit cell, suggesting surface-specific reactivity acs.org. While direct studies on Fe₂S₃ surfaces are limited, the principles applied to Fe₃S₄ and other iron sulfides provide a framework for understanding potential Fe(III) sulfide surface interactions.

Redox Potential and Thermochemical Modeling

Calculation of Redox Potentials for Iron-Sulfur Clusters and Active Sites

The accurate calculation of redox potentials for iron-sulfur clusters and active sites is a significant focus in computational chemistry, particularly for understanding biological electron transfer processes. Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are widely employed for this purpose mdpi.comacs.orgtandfonline.comnih.govnih.govnih.govresearchgate.netacs.orgnih.gov.

These computational approaches aim to correlate calculated electronic structures with experimental redox potentials. Studies have shown that factors such as hydrogen bonding around the active site can significantly influence the redox potential by altering the relative stability of different oxidation states mdpi.com. Regression models based on features like the cluster's total charge and the average valence of iron atoms have also been developed to predict redox potentials with reasonable accuracy acs.org.

While many studies focus on iron-sulfur clusters within proteins, the methodologies are transferable. For example, the hydrolysis of oxidized (ferric) mononuclear FeS clusters has been modeled using DFT and QM/MM, revealing that nucleophilic substitution with concerted bond breaking and formation is the preferred mechanism acs.org. Benchmarking studies comparing various DFT functionals and basis sets for Fe-S clusters highlight the importance of selecting appropriate computational parameters to achieve accurate redox potential predictions tandfonline.comnih.govresearchgate.netacs.org. These calculations often involve modeling Fe(III) and Fe(II) states to determine the potential difference.

Thermodynamic Stability and Kinetic Barrier Predictions for Iron Sulfide Phases

Predicting the thermodynamic stability and kinetic barriers of iron sulfide phases is crucial for understanding their formation, transformation, and behavior under various conditions. Computational methods, including DFT and thermodynamic modeling, are extensively used.

DFT calculations have been employed to determine the relative stabilities and equations of state for various iron sulfide polymorphs, such as FeS cambridge.orgresearchgate.net. For instance, studies comparing different DFT functionals have shown that some functionals incorrectly predict marcasite (B74401) (FeS₂) to be more stable than pyrite (B73398) (FeS₂) at ambient conditions, while others correctly reproduce the experimental ground state researchgate.net. The inclusion of a Hubbard U parameter in DFT+U calculations has also been explored to improve the description of iron sulfide electronic structures mit.edu.

Thermodynamic modeling, often involving stability diagrams, is used to predict the conditions favoring the formation of different iron sulfide species, including metastable phases osti.govohio.edu. These models help in understanding the transformation sequences of iron sulfides over time and under varying environmental conditions. Kinetic barrier predictions are essential for understanding reaction rates, such as those involved in the growth and breakdown of iron sulfide films during corrosion processes mit.eduresearchgate.net.

The stability of iron-sulfur metal-organic frameworks (MOFs) has also been investigated using computational screening pipelines that integrate thermodynamic stability predictions, employing techniques like thermodynamic integration bioengineer.orgacs.orguchicago.edu. These studies aim to predict synthesizable structures with high thermodynamic stability. Furthermore, the hydrolysis of oxidized (ferric) mononuclear FeS clusters has been modeled to understand their stability in aqueous solutions, with findings suggesting that specific functional groups and solvation models are critical for accurate predictions acs.org.

Crystallographic and Phase Stability Simulations

Modeling Crystal Structures and Polymorphism of Iron Sulfides

Computational techniques, primarily DFT, are vital for modeling the crystal structures and polymorphism of iron sulfides. These simulations allow researchers to predict lattice parameters, atomic arrangements, and the energetic favorability of different crystalline phases.

Studies have investigated various FeS polymorphs, identifying stable structures under different pressure-temperature conditions using ab initio calculations based on DFT cambridge.org. The accuracy of different DFT exchange-correlation functionals in describing the relative phase stabilities of FeS₂ polymorphs like pyrite and marcasite has been critically examined, with some functionals showing better agreement with experimental data than others researchgate.net. The DFT+U method has also been applied to accurately represent the electronic and crystal structures of different iron sulfide phases, such as troilite, MnP-type FeS, and pyrite mit.edu.

Simulations of High Pressure-Temperature Behavior of Iron-Sulfur Systems

The behavior of iron-sulfur systems under extreme high-pressure and high-temperature conditions, relevant to planetary interiors, is explored through computational simulations. First-principles calculations, often based on DFT, are used to predict phase diagrams, equations of state, and structural transitions.

Studies have computed the high-pressure phase diagram of FeS using DFT within the generalized gradient approximation (GGA) and the quasiharmonic approximation, aiming to identify stable phases at pressures relevant to planetary cores arxiv.org. Experimental and computational investigations have also measured sound velocities of FeS polymorphs at high pressures and temperatures, with DFT calculations providing support for observed compression responses researchgate.net.

The stability of FeS phases under high pressure has been investigated, with calculations predicting phase transitions and their associated volume changes arxiv.orgjst.go.jp. For instance, DFT studies have examined the relative stabilities and equations of state of FeS polymorphs at 0 K cambridge.org. These simulations are crucial for interpreting experimental data from high-pressure apparatus like diamond anvil cells and for understanding the composition of terrestrial planet cores arxiv.orgresearchgate.netjst.go.jp.

Theoretical Characterization of Bond Covalency and Electron Delocalization

The electronic structure of iron sulfides, especially those involving iron in the +3 oxidation state or mixed-valence states, is characterized by a significant degree of covalency in the iron-sulfur (Fe-S) bonds. This covalency, along with the delocalization of electrons, profoundly influences magnetic properties, conductivity, and reactivity.

Computational Methodologies

Modern theoretical approaches, primarily Density Functional Theory (DFT), are extensively employed to model the electronic structure of iron sulfides. Various DFT functionals, including hybrid functionals like B3LYP, and generalized gradient approximation (GGA) functionals, are utilized to accurately describe the electron exchange and correlation effects. To quantify bond characteristics and electron distribution, methods such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are frequently applied. These computational techniques provide detailed insights into atomic charges, bond orders, and orbital compositions. Furthermore, the results from these theoretical calculations are often benchmarked against experimental data, particularly from X-ray Absorption Spectroscopy (XAS), which directly probes the covalency of metal-ligand bonds nih.govacs.orgnih.govnih.govresearchgate.net.

Fe-S Bond Covalency

The Fe-S bond in iron sulfide systems is generally found to possess substantial covalent character, rather than being purely ionic. Theoretical studies quantify this covalency through various metrics, such as the percentage of ligand atomic orbital contribution to the metal-ligand bonding orbitals or through analysis of electron sharing indices.

For instance, in [Fe₄S₄]²⁺ clusters, which are relevant in biological systems, DFT calculations combined with XAS data reveal that the Fe-S bonds involving μ₃-sulfide ligands exhibit approximately 30.6% sulfur character, while those involving thiolate ligands show a higher sulfur character of about 70.8% acs.org. In model systems mimicking the active sites of enzymes like cytochrome P450, the Fe(III)-thiolate bond covalency has been calculated to be around 49% for a high-spin, five-coordinate iron center. This covalency can be modulated by external factors, such as hydrogen bonding, which has been shown to reduce the Fe-S bond covalency by as much as 12-18% in some cases nih.gov. Studies on iron sulfide clusters also report specific bond lengths, such as the Fe-S bond in FeS₂⁻ being calculated at 2.124 Å aip.org. In contrast, iron(I) sulfide complexes exhibit longer Fe-S bond distances compared to their Fe(II) or Fe(III) counterparts, suggesting a reduced degree of bonding interaction nih.gov.

Future Research Directions and Emerging Academic Applications

Development of Novel Synthesis Routes for Metastable Fe₂S₃ Polymorphs

The synthesis of specific, often metastable, polymorphs of iron sulfides is a significant challenge that opens doors to new material properties and applications. Metastable compounds can exhibit unique electronic and magnetic properties not found in their more stable counterparts. arxiv.orgumn.edunih.gov Future research is increasingly focused on moving beyond traditional high-temperature solid-state reactions to develop more controlled, low-temperature synthesis routes.

Promising methodologies include:

Solution-Based and Colloidal Synthesis: These methods offer precise control over particle size, shape, and crystallinity by manipulating reaction parameters such as temperature, precursor reactivity, and the choice of solvents and capping agents. acs.org For instance, the reactivity of the sulfur source has been shown to tune the final phase of iron sulfide (B99878) nanocrystals between pyrite (B73398) (FeS₂), greigite (Fe₃S₄), and pyrrhotite (B1172379) (Fe₇S₈). acs.org

Single-Source Precursors: The use of tris(O-alkylxanthato)iron(III) complexes as single-source precursors allows for the synthesis of various iron sulfide phases by thermolysis in different amine solvents. researchgate.net The morphology and crystalline phase of the resulting nanocrystals are highly dependent on the reaction conditions and the specific precursor used. researchgate.net

Polyol-Mediated Processes: The polyol method, which involves heating a mixture of an iron source (like ferrocene) and a sulfur source in a polyol solvent, has been successfully used to prepare Fe₂S₃ particles. researchgate.net This technique can yield specific morphologies, such as needle-like shapes, by modifying the synthetic method. researchgate.net

Microwave-Assisted Synthesis: This approach can rapidly produce metastable intergrowths of different polymorphs by leveraging the fast and uniform heating provided by microwaves. mdpi.com

A key theoretical framework suggests that the reaction energy, dictated by the choice of precursors, can be used to control polymorph selectivity in solid-state synthesis. arxiv.orgumn.edunih.gov Reactions with a large thermodynamic driving force can favor the nucleation of metastable phases that have low surface energy. arxiv.orgnih.gov This provides a predictive handle for designing synthesis routes to target specific metastable Fe₂S₃ polymorphs.

Synthesis MethodKey PrincipleControllable ParametersPotential Fe₂S₃ Outcome
Colloidal SynthesisControlled precipitation from solutionPrecursor reactivity, temperature, solvent, capping agentsPhase-pure nanocrystals (e.g., greigite-like structures)
Single-Source PrecursorsDecomposition of a molecule containing both Fe and SPrecursor structure, temperature, solventMetastable phases with controlled morphology
Polyol MethodReduction of metal salt in a high-boiling alcohol (polyol)Iron/sulfur source, additives, temperatureNeedle-like or other specific morphologies of Fe₂S₃
Reaction Energy ControlUtilizing highly reactive precursors to favor metastable nucleationChoice of precursor materialsTargeted synthesis of specific metastable polymorphs

Advanced In-situ and Operando Characterization of Transient Iron(III)-Sulfur Intermediates

Understanding the formation, transformation, and function of Fe₂S₃ requires observing the material under actual working conditions. In-situ (in place) and operando (working) characterization techniques are indispensable for capturing the dynamic behavior and identifying short-lived intermediate species that are crucial in reaction mechanisms. ornl.gov

Synchrotron-based techniques are particularly powerful, offering high brilliance and element specificity. rsc.org Future research will increasingly rely on a multi-modal approach, combining several techniques to gain a comprehensive picture:

X-ray Absorption Spectroscopy (XAS): Provides information on the local atomic structure and oxidation states of iron and sulfur atoms, allowing researchers to track changes during a reaction. rsc.org Operando XAS can reveal the redox mechanism and the formation of metastable intermediates in real-time. rsc.org

X-ray Diffraction (XRD): Used to identify the crystalline phases present in a material as it evolves during synthesis or a catalytic process.

Spectromicroscopy: This technique combines imaging with spectroscopy to provide spatially resolved chemical information. osti.govsandia.gov Operando X-ray spectromicroscopy can map the distribution of different sulfur species within a working device, such as a lithium-sulfur battery, revealing processes like polysulfide shuttle. osti.govsandia.gov

These advanced methods are critical for studying the rapid formation of iron-sulfito complexes and their subsequent decomposition, which involves transient SO₃⁻ radicals. rsc.org In the context of energy storage, operando techniques are essential for understanding the complex discharge process in lithium-sulfur batteries, where various iron-sulfur species can act as intermediates. rsc.org

Rational Design and Engineering of Catalytic Materials Based on Iron(III)-Sulfur Active Sites

Iron sulfides are attractive catalysts due to the low cost, high abundance, and low toxicity of their constituent elements. mdpi.com Research is moving towards the rational design of catalysts where Fe(III)-S sites are engineered for specific reactions. The interface between a metal and sulfur is often considered the primary active site for catalytic hydrogenations. nih.govresearchgate.net

Key areas of development include:

Electrocatalysis: Iron sulfide nanomaterials are being developed as efficient electrocatalysts for the hydrogen evolution reaction (HER), a key process in water splitting for hydrogen fuel production. mdpi.com The performance of these catalysts depends significantly on their phase purity and morphology. mdpi.com

Fischer-Tropsch Synthesis: Iron-based catalysts containing sulfur have shown activity in Fischer-Tropsch synthesis, a process for producing liquid hydrocarbons from synthesis gas. epa.gov

Biomimetic Catalysis: The active sites of enzymes like [FeFe]-hydrogenase contain iron-sulfur clusters. nih.gov Synthetic mimics of these active sites, involving diiron-sulfur complexes, are studied to understand their reaction mechanisms and develop new catalysts. Research has explored the oxygenation of these sites, finding that reaction often occurs at the sulfur atoms. nih.gov

Composite and Doped Materials: The catalytic performance and stability of iron sulfides can be enhanced by creating composites with materials like 2D-carbon supports or by doping with other transition metals such as cobalt and nickel. mdpi.com

Catalytic ApplicationRole of Iron(III)-Sulfur SitesResearch Focus
Hydrogen Evolution Reaction (HER)Active sites for proton reductionPhase-pure nanomaterials, composites with carbon, metal doping
Fischer-Tropsch SynthesisCatalyzes conversion of syngas to hydrocarbonsUnderstanding the role of sulfur in catalyst activity
Biomimetic CatalysisMimics active sites of hydrogenase enzymesMechanism of H₂ production/oxidation, catalyst stability
Oxidation ReactionsRedox catalyst for oxidation of compounds like H₂SImproving catalyst stability and preventing degradation

Deeper Understanding of Biogeochemical Interplay and Microbial Roles in Iron(III)-Sulfur Dynamics

The biogeochemical cycles of iron and sulfur are deeply intertwined, particularly in anoxic environments where microbial activity plays a dominant role. frontiersin.orgharvard.educopernicus.orgwikipedia.org Iron(III) sulfide is a key intermediate in these cycles, which have controlled the redox state of Earth's surface for geologic timescales. frontiersin.orgharvard.edu

Future research aims to unravel the complex mechanisms of microbially mediated iron sulfide formation:

Sulfate-Reducing Bacteria (SRB): SRB are major producers of the free sulfide found in low-temperature environments. frontiersin.org They reduce sulfate (B86663) to sulfide, which then reacts with dissolved iron to form iron sulfides. wikipedia.org While SRB cultures almost exclusively produce mackinawite (FeS), their role in the formation of other iron sulfides, including precursors to pyrite, is an active area of investigation. frontiersin.org

Iron-Reducing Bacteria: Some bacteria can reduce Fe(III) minerals, making iron available to react with sulfide. frontiersin.org Mixed cultures of iron-oxidizing and iron-reducing bacteria can drive the cycling of iron between its Fe(II) and Fe(III) states. oup.com

Distinguishing Biotic vs. Abiotic Formation: A major challenge is determining whether iron sulfide minerals in nature are formed through biological or purely chemical processes. frontiersin.orgharvard.edu Research is needed to identify unique biosignatures in the structure, morphology, or isotopic composition of microbially-derived minerals. frontiersin.orgharvard.edu

Coupled Biogeochemical Models: In environments like cold seeps, the interplay between iron reduction and sulfate reduction is complex. copernicus.org High sulfide fluxes can confine the iron reduction zone to shallow sediments, influencing the amount of dissolved iron that escapes to the overlying water. copernicus.org Developing quantitative models that couple these cycles is crucial for understanding nutrient availability and carbon cycling in marine systems. copernicus.org Lithotrophic microorganisms have been shown to mediate the transformation of FeS and H₂S to pyrite (FeS₂), a reaction that could sustain parts of the deep biosphere. pnas.org

Integration of Advanced Experimental and Computational Methodologies for Predictive Material Science

The complexity of the iron-sulfur system necessitates a synergistic approach that combines advanced experimental techniques with powerful computational modeling. This integration is key to moving from trial-and-error discovery to the rational, predictive design of new materials. uchicago.edu

Density Functional Theory (DFT): DFT calculations are used to predict the structural, electronic, and thermodynamic properties of different Fe₂S₃ polymorphs. materialsproject.org This method can help understand the relative stability of phases and predict the properties of yet-to-be-synthesized materials. acs.org For example, DFT has been used to model the hydrolysis of iron-sulfur clusters and to understand the thermodynamics of oxygen incorporation into iron sulfide surfaces. acs.orgnih.gov

Machine Learning (ML): ML models are increasingly being used to accelerate materials discovery. researchgate.netyoutube.com By training on large datasets of known materials from repositories like the Materials Project, ML models can learn structure-property relationships and rapidly screen vast numbers of candidate compounds for desired properties. materialsproject.orgresearchgate.net These models can predict fundamental properties like bulk and shear moduli, which are related to material hardness. researchgate.net

Hybrid QM/MM Models: For complex systems, such as Fe-S clusters in aqueous solution or within proteins, hybrid quantum mechanics/molecular mechanics (QM/MM) models offer a balance between accuracy and computational cost. nih.gov These models treat the reactive center with high-level quantum chemistry while the surrounding environment is modeled with classical mechanics. nih.gov

The ultimate goal is to create a feedback loop where computational predictions guide experimental synthesis and characterization, and the experimental results, in turn, are used to validate and refine the computational models. This integrated approach will be pivotal in unlocking the full potential of iron(III) sulfide for a new generation of technologies.

Q & A

Basic: What are the common laboratory synthesis methods for Iron(III) sulfide (Fe₂S₃), and what factors influence their yield and purity?

Methodological Answer:
Fe₂S₃ is typically synthesized via precipitation reactions using iron(III) salts and sulfide sources (e.g., sodium sulfide). Key parameters affecting yield and purity include:

  • pH control : Maintaining alkaline conditions prevents acid-induced decomposition .
  • Reagent stoichiometry : Excess sulfide ions may lead to secondary phases (e.g., FeS).
  • Temperature : Room temperature minimizes unwanted oxidation, while higher temperatures can accelerate reaction kinetics.
  • Purification : Centrifugation and repeated washing with deionized water reduce impurities. For thin films, spray pyrolysis (evidenced in Figure 2, ) allows controlled deposition by adjusting precursor concentration and substrate temperature.

Advanced: How can researchers resolve discrepancies in crystallographic data of Fe₂S₃ obtained from different synthesis routes?

Methodological Answer:
Discrepancies often arise from variations in synthesis conditions (e.g., pH, precursors) or metastable phases. To address this:

  • XRD Analysis : Compare diffraction patterns with reference data (e.g., Figure 3, ) and use Rietveld refinement to quantify phase purity.
  • In-situ Characterization : Employ synchrotron XRD to monitor phase transitions during synthesis.
  • Complementary Techniques : Pair XRD with Raman spectroscopy or Mössbauer spectroscopy to detect amorphous or nanoscale impurities .

Basic: What safety protocols are essential when handling Iron(III) sulfide in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of toxic H₂S gas released upon acid contact .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation.
  • Emergency Measures : For spills, neutralize with carbonate-based agents before disposal .

Advanced: What experimental approaches are effective in studying the environmental interactions of Fe₂S₃, such as its role in sulfate-reducing environments?

Methodological Answer:

  • Controlled Microcosm Experiments : Simulate anaerobic environments with wild rice roots (Figure 5, ) by varying sulfide concentrations and monitoring Fe₂S₃ precipitation via SEM (Figure 7, ).

  • Electrochemical Analysis : Use voltammetry to track electron transfer between Fe₂S₃ and microbial consortia.
  • Isotopic Labeling : Apply ⁵⁶Fe or ³⁴S isotopes to trace biogeochemical cycling in sediment samples.

Basic: Which characterization techniques are most reliable for assessing the morphology and composition of Fe₂S₃ nanoparticles?

Methodological Answer:

  • SEM/TEM : Resolve particle size and morphology (e.g., Figure 7a–c, ).
  • XRD : Confirm crystallinity and phase identity (Figure 3, ).
  • EDX/XPS : Quantify elemental composition and oxidation states.
  • BET Surface Area Analysis : Measure porosity for catalytic or adsorption studies.

Advanced: How can the optoelectronic properties of Fe₂S₃ thin films be optimized through synthesis parameter adjustments?

Methodological Answer:

  • Spray Pyrolysis Optimization : Adjust precursor molarity (e.g., 0.05M sodium sulfide in Figure 7, ) and substrate temperature (300–500°C) to enhance crystallinity and reduce defects .
  • Doping : Introduce transition metals (e.g., Co or Ni) during synthesis to modify bandgap properties.
  • Post-Deposition Annealing : Use Ar/H₂ atmospheres to improve electrical conductivity.

Advanced: How do interfacial reactions between Fe₂S₃ and biological systems (e.g., plant roots) influence sulfide toxicity mechanisms?

Methodological Answer:

  • Root Suberization Studies : Expose wild rice to controlled sulfide levels and analyze radial oxygen loss (ROL) using microelectrodes (Figure 5, ).
  • Synchrotron µ-XANES : Map iron speciation in root tissues to distinguish Fe₂S₃ from FeOOH phases.
  • Metabolomic Profiling : Correlate Fe₂S₃ exposure with stress biomarkers (e.g., glutathione levels).

Basic: What are the challenges in maintaining phase stability of Fe₂S₃ under ambient conditions?

Methodological Answer:

  • Oxidation Mitigation : Store samples in vacuum desiccators or under inert gas.
  • Passivation Layers : Coat nanoparticles with polymers (e.g., PVP) to inhibit surface oxidation.
  • Real-Time Monitoring : Use Raman spectroscopy to detect oxidation intermediates like FeOOH .

Advanced: How can computational modeling complement experimental studies of Fe₂S₃’s electronic structure?

Methodological Answer:

  • DFT Calculations : Predict bandgap variations and defect states using VASP or Quantum ESPRESSO.
  • Molecular Dynamics (MD) : Simulate interfacial reactions with water or biological molecules.
  • Machine Learning : Train models on XRD/spectral data to predict synthesis outcomes .

Basic: What are the best practices for documenting and replicating Fe₂S₃ synthesis procedures in academic research?

Methodological Answer:

  • Detailed Logs : Record exact reagent concentrations, stirring rates, and environmental conditions (humidity/temperature).
  • Open Data : Share raw characterization files (XRD, SEM) in repositories for cross-validation.
  • Collaborative Reproducibility : Partner with independent labs to verify synthesis protocols .

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